molecular formula C25H17N3OS2 B12272568 4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile

4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile

Cat. No.: B12272568
M. Wt: 439.6 g/mol
InChI Key: WGSAXRKJUORQJV-UHFFFAOYSA-N
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Description

Spectral Characterization

  • Infrared Spectroscopy :

    • N-H stretch: 3430–3380 cm⁻¹ (amino group)
    • C≡N stretch: 2225 cm⁻¹ (benzonitrile)
    • C-O-C asymmetric stretch: 1250 cm⁻¹ (methoxy group)
  • ¹H NMR (400 MHz, DMSO-d₆) :

    Proton Environment δ (ppm) Multiplicity
    Amino protons (NH₂) 5.8–6.2 Broad singlet
    Methoxy protons (OCH₃) 3.82 Singlet
    Thiophene β-protons (C₄H₃S) 7.1–7.3 Multiplet
    Aromatic protons (benzonitrile) 7.6–8.2 Multiplet
  • Conformational Stability :

    • Restricted rotation about the C-C bond linking the thiophen-2-yl group to the core, as evidenced by dihedral angles of 15–25° in related compounds.
    • Intramolecular hydrogen bonding between the amino group and pyridine nitrogen stabilizes the planar conformation.

Comparative Analysis with Related Thieno[2,3-b]Pyridine Derivatives

Structural and Electronic Comparisons

Compound Substituents Molecular Weight (g/mol) Key Properties
3-(6-Oxo-7H-thieno[2,3-b]pyridin-2-yl)benzonitrile 2-CN, 6=O 252.29 Enhanced π-conjugation due to ketone
3-Amino-N-(4-methoxyphenyl)-6-(3-pyridinyl)thieno[2,3-b]pyridinecarboxamide 3-NH₂, 4-OCH₃Ph, 6-pyridinyl 376.40 Hydrogen-bonding capacity from amide
Bis(thieno[2,3-b]pyridines) with thienothiophene spacers Bis-cores linked via S-heterocycles 650–720 Extended conjugation for optoelectronic applications

Functional Group Impact

  • Benzonitrile vs. Carboxamide : The benzonitrile group in the target compound reduces hydrogen-bonding capacity compared to carboxamide derivatives but increases thermal stability.
  • Thiophen-2-yl vs. Pyridinyl : The sulfur-containing thiophene enhances charge transport properties relative to nitrogenous pyridinyl analogs.
  • Methoxy Positioning : Para-substitution on the phenyl ring minimizes steric clash compared to ortho-substituted variants.

Properties

Molecular Formula

C25H17N3OS2

Molecular Weight

439.6 g/mol

IUPAC Name

4-[3-amino-4-(4-methoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]benzonitrile

InChI

InChI=1S/C25H17N3OS2/c1-29-18-10-8-16(9-11-18)19-13-20(21-3-2-12-30-21)28-25-22(19)23(27)24(31-25)17-6-4-15(14-26)5-7-17/h2-13H,27H2,1H3

InChI Key

WGSAXRKJUORQJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C4=CC=C(C=C4)C#N)N)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiophene and Pyridine Precursors

The thieno[2,3-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting methyl 2-cyano-3,3-bismethylthioacrylate with aryl/heteroaryl methyl ketones in dimethyl sulfoxide (DMSO) using potassium hydroxide (KOH) as a base. For example:

Reagents :

  • Methyl 2-cyano-3,3-bismethylthioacrylate
  • 4-Methoxyacetophenone (for 4-methoxyphenyl substitution)
  • Thiophene-2-carboxaldehyde (for thiophen-2-yl group)

Conditions :

  • Solvent: DMSO
  • Base: KOH (1.2 equiv.)
  • Temperature: 80–100°C
  • Time: 6–8 hours

Yield : 65–78%

Vilsmeier-Haack Reaction for Chlorination

Chlorination at the 4-position of the pyridine ring is achieved using Vilsmeier reagent (POCl₃/DMF). This step is critical for subsequent cross-coupling reactions:

Reagents :

  • Thieno[2,3-b]pyridin-4-ol precursor
  • POCl₃ (3.0 equiv.), DMF (catalytic)

Conditions :

  • Temperature: 80–90°C
  • Time: 12–16 hours
    Yield : >90%

Benzonitrile Functionalization

Cyanation via Nucleophilic Aromatic Substitution

The benzonitrile moiety is introduced at the 2-position using copper(I)-catalyzed cyanation:

Reagents :

  • 2-Bromothieno[2,3-b]pyridine intermediate
  • CuCN (2.0 equiv.), KI (1.0 equiv.)

Conditions :

  • Solvent: NMP
  • Temperature: 150–160°C
  • Time: 24 hours
    Yield : 50–65%

Alternative Route: Pre-Functionalized Building Blocks

A more efficient strategy involves pre-incorporating the benzonitrile group during core synthesis. For example, 2-cyanomethylbenzonitrile is condensed with thieno[2,3-b]pyridine precursors under basic conditions:

Reagents :

  • 2-Cyanomethylbenzonitrile
  • NaNH₂ (2.0 equiv.)

Conditions :

  • Solvent: DMF
  • Temperature: 100°C
  • Time: 35–50 hours
    Yield : 75–82%

Optimization and Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, cyclocondensation steps achieve completion in 15–55 minutes versus 6–8 hours under conventional heating:

Example :

  • Reaction: Cyclocondensation of 2-fluorobenzonitrile and methyl thioglycolate
  • Conditions: 130°C, 11 minutes
    Yield : 94%

One-Pot Multi-Step Synthesis

Recent protocols combine core formation and functionalization in a single pot, minimizing purification steps:

Steps :

  • Cyclocondensation of methyl 2-cyano-3,3-bismethylthioacrylate with 4-methoxyacetophenone.
  • Sequential Suzuki coupling with thiophen-2-ylboronic acid.
  • In situ amination and cyanation.

Yield : 68–76%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Conventional cyclocondensation High reproducibility Long reaction times (6–8 hours) 65–78%
Microwave-assisted Rapid synthesis (≤1 hour) Specialized equipment required 85–94%
One-pot multi-step Reduced purification steps Sensitivity to reaction conditions 68–76%
Palladium cross-coupling High regioselectivity Costly catalysts, oxygen-sensitive 70–85%

Chemical Reactions Analysis

Types of Reactions

4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The presence of the thiophene and pyridine rings enhances its ability to interact with biological macromolecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Variations and Their Impacts
Compound Name / ID (Evidence) Substituents Key Properties
Target Compound 3-Amino, 4-(4-methoxyphenyl), 6-(thiophen-2-yl), 2-benzonitrile Hypothesized moderate logP (~5–6) due to polar cyano and methoxy groups; potential antiplasmodial activity inferred from carboxamide analogs .
3-Amino-4-(trifluoromethyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile () Trifluoromethyl at C4, carbonitrile at C2 Higher lipophilicity (logP ~6.1); UN GHS safety classification indicates moderate toxicity .
N-Phenylcarboxamide Derivatives () Carboxamide at C2, halogen/cyano/nitro groups on phenyl rings Melting points: 241–277°C; yields 86–95%; antiplasmodial activity (IC₅₀ <1 µM for some derivatives) .
3-Amino-4-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone () Methanone at C2, trifluoromethyl at C6 Molecular weight 428.43; logP 6.09; high predicted metabolic stability .
BI605906 () 1,1-Difluoropropyl, 4-(methylsulfonyl)piperidine Selective IκB kinase β inhibitor; solubility in DMSO: 2 mg/mL .

Spectroscopic and Physical Properties

  • NMR/IR Data :
    • Carboxamides (): Distinct ¹H NMR signals for NH₂ (~6.5 ppm) and aromatic protons; IR peaks for C=O (~1650 cm⁻¹) and C-F (~1100 cm⁻¹) .
    • Trifluoromethyl Derivatives (): ¹⁹F NMR signals for CF₃ groups; IR absorption for C≡N (~2200 cm⁻¹) .
  • Melting Points : Carboxamides exhibit higher melting points (240–277°C) compared to nitriles (~200–260°C), likely due to stronger intermolecular hydrogen bonding .

Biological Activity

The compound 4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies and findings.

  • Molecular Formula: C26H18N2O4S2
  • Molecular Weight: 486.6 g/mol
  • IUPAC Name: [3-amino-4-(4-methoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
  • InChI Key: GTIWORLMTMAQOZ-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[2,3-b]pyridine Core: Utilizing cyclization reactions with appropriate precursors.
  • Substitution Reactions: Introduction of functional groups such as 4-methoxyphenyl and thiophen-2-yl through nucleophilic aromatic substitution.
  • Amidation: Final formation of the amine or carboxamide group through amidation reactions.

Biological Activity Evaluation

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell lines. For instance, it was evaluated against the PC-3 prostate cancer cell line, demonstrating significant cytotoxic effects with an IC50 value indicating potent activity compared to standard anticancer drugs.

CompoundCell LineIC50 (μM)Comparison Standard
4-[3-Amino...]PC-324.213 ± 0.29Doxorubicin (0.912 ± 0.12)

Enzyme Inhibition

The compound has been tested for its inhibitory effects on various enzymes:

  • β-glucuronidase Inhibition:
    • IC50 = 1.3 ± 0.172 μM, significantly more potent than the standard d-saccharic acid 1,4-lactone (IC50 = 45.8 ± 2.5 μM).
  • α-glucosidase Inhibition:
    • While some derivatives showed activity, the primary compound was less effective in this regard.

Antioxidant Properties

In vitro assays have assessed the antioxidant potential of the compound using DPPH radical scavenging methods. Results indicated moderate antioxidant activity compared to established standards.

The biological effects of this compound are attributed to its interactions with molecular targets such as enzymes and receptors:

  • Binding Mechanism: The compound is believed to interact through non-covalent interactions including hydrogen bonding and pi-stacking.
  • Cellular Pathways Modulation: By binding to specific proteins, it can modulate various signaling pathways involved in cancer progression and metabolic processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of compounds related to thieno[2,3-b]pyridine derivatives:

  • A study reported that compounds with similar structural motifs exhibited significant anticancer activity against multiple cell lines, suggesting a broader applicability of thieno[2,3-b]pyridine derivatives in cancer therapy.
  • Another investigation focused on enzyme inhibition demonstrated that modifications in the chemical structure could enhance bioactivity, emphasizing the importance of structure-activity relationships in drug design.

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